N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride
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Overview
Description
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2. It is known for its unique bicyclic structure, which consists of a bicyclo[1.1.1]pentane core with two methyl groups and two amine groups. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through various methods, including the reaction of suitable precursors under high-pressure conditions.
Introduction of amine groups: The bicyclo[1.1.1]pentane core is then functionalized with amine groups using reagents such as ammonia or amine derivatives.
Methylation: The amine groups are methylated using methylating agents like methyl iodide or dimethyl sulfate.
Formation of dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can undergo substitution reactions with electrophiles like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride
- N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine
- N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride
- N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride
Uniqueness
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride is unique due to its specific bicyclic structure and the presence of two methylated amine groups. This structural arrangement imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9(2)7-3-6(8,4-7)5-7;;/h3-5,8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFQTPQPNWUHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC(C1)(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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